8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate
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Overview
Description
8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate is a complex organic compound with the molecular formula C22H19O6. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, a solution of a precursor compound in anhydrous N,N-dimethylaniline can be heated at 170°C under an inert atmosphere for a specified duration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring cost-effectiveness, safety, and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one: This compound shares a similar core structure but differs in the functional groups attached.
(9R,10R)-8,8-Dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromene-9,10-diyl bis(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate): Another structurally related compound with different substituents.
Uniqueness
8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H20O5 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl) acetate |
InChI |
InChI=1S/C22H20O5/c1-13(23)25-18-12-17-15(9-10-22(2,3)27-17)21-20(18)16(11-19(24)26-21)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3 |
InChI Key |
LVGZTLGJOJNKII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=CC(=O)OC2=C3CCC(OC3=C1)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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